2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-B]indole with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with N-[4-(trifluoromethoxy)phenyl]acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: Another triazinoindole derivative with similar structural features.
1,3-Thiazino[3’,2’2,3][1,2,4]triazino[5,6-B]indole: A related compound with a thiazino ring fused to the triazinoindole core.
Uniqueness
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H14F3N5O2S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H14F3N5O2S/c1-27-14-5-3-2-4-13(14)16-17(27)24-18(26-25-16)30-10-15(28)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
InChI Key |
SGEIVTAINFODAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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